molecular formula C20H19FN6O2S B2581094 N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921578-36-1

N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2581094
CAS No.: 921578-36-1
M. Wt: 426.47
InChI Key: FJKCOJSUUYEHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19FN6O2S and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound based on available literature, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an acetamidophenyl group and an imidazo[2,1-c][1,2,4]triazole moiety linked by a thioacetamide group. The presence of fluorine in the phenyl ring may enhance its biological activity through improved binding affinity to target proteins.

Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole derivatives exhibit various mechanisms of action:

  • Inhibition of Kinases : Many imidazo derivatives have been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
  • DNA Interference : Some studies suggest that these compounds can interfere with DNA synthesis and repair mechanisms.
  • Apoptosis Induction : Compounds like this compound may induce apoptosis in cancer cells by activating intrinsic pathways.

Biological Activity Data

Several studies have evaluated the biological activity of similar compounds. Below is a summary table detailing the IC50 values against various cancer cell lines:

Compound NameCell LineIC50 Value (µM)Reference
Compound AHepG24.37 ± 0.7
Compound BA-5498.03 ± 0.5
N-(3-acetamidophenyl)-...Panc-1R3.9 ± 0.25
Compound CDMPM0.86

Case Study 1: Antiproliferative Activity

A study focused on a library of imidazo[2,1-c][1,2,4]triazole derivatives demonstrated promising antiproliferative activity against pancreatic cancer cells (Panc-1R). The compound exhibited an IC50 value of 3.9 µM, indicating potent activity against gemcitabine-resistant cells. The study highlighted the importance of structural modifications in enhancing biological activity and overcoming drug resistance .

Case Study 2: Mechanistic Insights

Another investigation into the mechanisms underlying the anticancer effects of similar compounds revealed that they could induce cell cycle arrest at the G2/M phase and promote apoptosis in treated cells. This was associated with increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2S/c1-13(28)22-15-3-2-4-16(11-15)23-18(29)12-30-20-25-24-19-26(9-10-27(19)20)17-7-5-14(21)6-8-17/h2-8,11H,9-10,12H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKCOJSUUYEHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.